molecular formula C20H19N5O4 B2955735 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286695-61-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2955735
CAS No.: 1286695-61-1
M. Wt: 393.403
InChI Key: INWAVOHDWDKTCD-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Benzimidazole to the Acetamide: This step involves the reaction of the benzimidazole with chloroacetyl chloride to form a chloroacetamide intermediate.

    Formation of the Imidazolidinone Ring: The final step involves the reaction of the chloroacetamide intermediate with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and imidazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and imidazolidinone derivatives.

Biology

Biologically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular pathways involved in tumor growth.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the biological pathways they regulate. This inhibition can lead to the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Imidazolidinone Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.

Uniqueness

What sets N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide apart is its dual functionality, combining the properties of both benzimidazole and imidazolidinone moieties. This dual functionality enhances its potential as a versatile therapeutic agent with multiple modes of action.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-19(21-10-18-22-14-3-1-2-4-15(14)23-18)11-24-7-8-25(20(24)27)13-5-6-16-17(9-13)29-12-28-16/h1-6,9H,7-8,10-12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAVOHDWDKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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